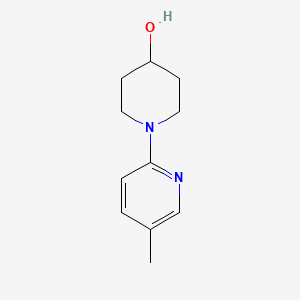![molecular formula C9H6N2O B585125 2H-Isoxazolo[4,5-f]indole CAS No. 146781-78-4](/img/structure/B585125.png)
2H-Isoxazolo[4,5-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2H-Isoxazolo[4,5-f]indole involves several steps, typically starting with the preparation of the indole nucleus followed by the introduction of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with suitable reagents can lead to the formation of the oxazole ring . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2H-Isoxazolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole and oxazole rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxazole derivatives with different functional groups .
Scientific Research Applications
2H-Isoxazolo[4,5-f]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its diverse biological effects .
Comparison with Similar Compounds
2H-Isoxazolo[4,5-f]indole can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Indole derivatives: These compounds have the indole nucleus and are known for their wide range of biological activities.
The uniqueness of this compound lies in its combined oxazole and indole structures, which confer unique chemical and biological properties.
Properties
CAS No. |
146781-78-4 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
2H-pyrrolo[3,2-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-8-4-9-7(3-6(1)8)5-11-12-9/h1-5,11H |
InChI Key |
YLAGZBOLCBLICY-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C1=CC3=CNOC3=C2 |
Synonyms |
2H-Pyrrolo[3,2-f]-1,2-benzisoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


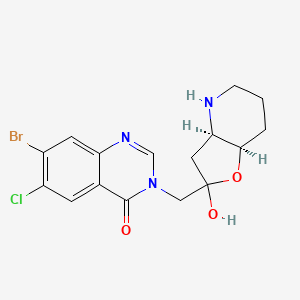
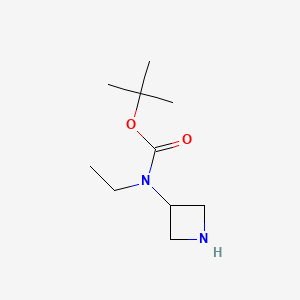
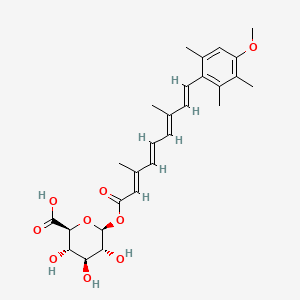

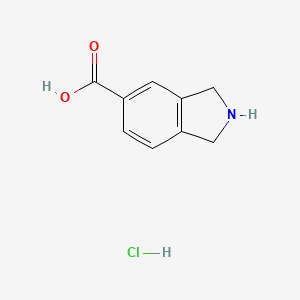
![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)
